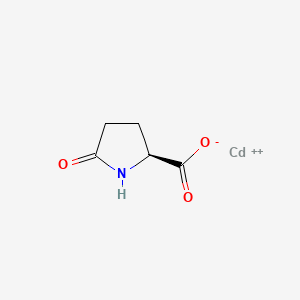

5-Oxo-L-proline, cadmium salt

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16105-06-9 |

|---|---|

Molecular Formula |

C5H6CdNO3+ |

Molecular Weight |

240.521 |

IUPAC Name |

cadmium(2+);(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.Cd/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+2/p-1/t3-;/m0./s1 |

InChI Key |

FNLLXXVJUANATH-DFWYDOINSA-M |

SMILES |

C1CC(=O)NC1C(=O)[O-].[Cd+2] |

Synonyms |

5-oxo-L-proline, cadmium salt |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Derivatization Strategies for 5 Oxo L Proline Cadmium Salts

Precursor Synthesis of 5-Oxo-L-proline

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a derivative of the amino acid L-glutamic acid. smolecule.comnih.gov Its synthesis is a critical first step in obtaining the target cadmium salt.

The most common and direct route to 5-Oxo-L-proline is through the intramolecular cyclization of L-glutamic acid. smolecule.comvulcanchem.com This reaction involves the formation of a lactam, a cyclic amide, by the condensation of the γ-carboxylic acid group and the α-amino group of L-glutamic acid. The process is typically achieved by heating L-glutamic acid, often in the absence of a solvent or in a high-boiling solvent, which drives off water and promotes the ring-closing reaction. This pathway is efficient and provides a high yield of the desired L-enantiomer, preserving the stereochemistry of the starting material. uni-stuttgart.de The resulting compound, 5-Oxo-L-proline, is a key intermediate in various metabolic pathways, including the glutathione (B108866) cycle. nih.govpnas.org

Stereoselectivity is inherent in the synthesis from L-glutamic acid, which yields the optically pure L-form of 5-oxoproline. ebi.ac.uk Further stereoselective syntheses are employed for creating more complex proline analogues, which can involve diastereoselective alkylations of proline derivatives. nih.gov

Isotopic labeling of 5-Oxo-L-proline is a crucial technique for metabolic studies and analytical applications. smolecule.com This is achieved by using isotopically enriched precursors or through specific chemical reactions. For instance, 5-Oxo-L-proline-d5 is a stable isotopically labeled version where five hydrogen atoms are replaced with deuterium. smolecule.comusbio.net This labeling allows researchers to trace the molecule's metabolic fate using techniques like mass spectrometry without altering its fundamental biological activity. smolecule.com Another approach involves using heavy oxygen isotopes (¹⁸O) to study enzymatic reactions, such as the conversion of 5-oxoproline to glutamate (B1630785) by 5-oxoprolinase, which provides evidence for phosphorylated tetrahedral intermediates in the reaction mechanism. nih.gov

Table 1: Examples of Isotopically Labeled 5-Oxo-L-proline

| Labeled Compound | Isotope | Application | Reference |

|---|---|---|---|

| 5-Oxo-L-proline-d5 | Deuterium (²H) | Metabolic pathway tracing, antibacterial research | smolecule.comusbio.net |

Chemical Pathways from L-Glutamic Acid

Coordination Synthesis of 5-Oxo-L-proline Cadmium Complexes

The synthesis of the title compound, 5-Oxo-L-proline, cadmium salt (CAS 16105-06-9), involves the reaction of the 5-Oxo-L-proline ligand with a suitable cadmium source. echemi.comchemsrc.com The ligand coordinates to the cadmium(II) ion, typically through the oxygen atoms of the carboxylate group.

While specific synthetic protocols for 5-Oxo-L-proline cadmium salt are not detailed in the available literature, general principles for the formation of cadmium-carboxylate complexes can be applied. These reactions are typically carried out in a solvent in which both the cadmium salt (e.g., cadmium chloride, cadmium acetate) and the ligand are soluble. Water or alcohol-water mixtures are common solvent systems.

Key reaction parameters that require careful control include:

Stoichiometry: The molar ratio of the ligand to the cadmium salt is crucial in determining the structure of the final product. Different ratios can lead to the formation of complexes with varying coordination numbers and geometries.

pH: The pH of the reaction medium affects the deprotonation state of the carboxylic acid group of the ligand. The carboxylate form is necessary for coordination to the metal center.

Temperature and Reaction Time: These parameters can influence the reaction kinetics and the crystallinity of the resulting product.

Table 2: General Parameters for Cadmium(II) Carboxylate Complex Synthesis

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Cadmium Source | CdCl₂, Cd(NO₃)₂, Cd(CH₃COO)₂ | Provides Cd(II) ions for coordination | dntb.gov.uaiucr.org |

| Solvent | Water, Ethanol (B145695), Methanol, Mixed Solvents | Dissolves reactants and facilitates reaction | dntb.gov.uaaip.org |

| pH | Adjusted with base (e.g., NaOH, NH₃) | Ensures deprotonation of the carboxylate ligand | tandfonline.com |

Obtaining a crystalline form of 5-Oxo-L-proline cadmium salt is essential for definitive structural characterization, such as through single-crystal X-ray diffraction. Common methods for inducing crystallization of metal-organic compounds include:

Slow Evaporation: The most straightforward method, where the solvent is allowed to evaporate slowly from a saturated solution of the complex, leading to the formation of crystals over time.

Solvent Diffusion: This technique involves layering a solution of the complex with a "poor" solvent in which the complex is less soluble. Gradual diffusion of the poor solvent into the solution reduces the solubility of the complex and promotes crystal growth.

Vapor Diffusion: Similar to solvent diffusion, but the poor solvent is introduced in the vapor phase.

Hydrothermal/Solvothermal Synthesis: The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which can often yield high-quality crystals of otherwise insoluble products.

The choice of method depends on the solubility characteristics of the specific cadmium complex.

Reaction Parameters and Stoichiometric Control

Chemical Modification and Functionalization of the Ligand System

The 5-Oxo-L-proline ligand itself can be chemically modified to alter its properties or to create new derivatives for coordination. The pyrrolidone ring of 5-Oxo-L-proline offers several positions for functionalization.

N-1 Position: The nitrogen atom of the lactam can be alkylated. For example, reacting 5-oxo-L-proline with bromoacetamide can introduce a 2-amino-2-oxoethyl group at the N-1 position. vulcanchem.com

C-4 Position: The carbon atom at position 4 can be carboxylated. N-Alkyl-L-5-oxoproline esters react with phosgene (B1210022) to form α-chloro enamines, which can then be carboxylated to yield 4-(alkoxycarbonyl)-L-5-oxoprolinates. acs.org

C-5 Position: The carbonyl group at C-5 can be modified. For instance, it can be replaced with a thiocarbonyl group to form L-thioproline, or it can participate in reactions to synthesize various heterocyclic systems. cymitquimica.comsemanticscholar.org

These modifications allow for the fine-tuning of the ligand's electronic and steric properties, which in turn would influence the structure and characteristics of the resulting cadmium complexes.

Table 3: Examples of Chemical Modifications to the 5-Oxo-L-proline Scaffold

| Position of Modification | Type of Reaction | Resulting Functional Group | Reference |

|---|---|---|---|

| N-1 | Alkylation | 1-(2-amino-2-oxoethyl) | vulcanchem.com |

| C-4 | Carboxylation | 4-(alkoxycarbonyl) | acs.org |

| C-5 | Esterification (of precursor) | Phenylmethyl ester | cymitquimica.com |

Iii. Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular and Crystal Structures

The precise arrangement of atoms and molecules in the solid state, along with the coordination environment of the cadmium ion, is critical for a complete understanding of this compound.

Studies on dichloro(L-proline)cadmium(II) hydrate (B1144303) reveal a polymeric structure where cadmium ions are bridged by both chlorine atoms and the carboxyl group of the proline ligand. oup.comrsc.org This results in a one-dimensional polymer chain. oup.com In this complex, the cadmium ion is typically found in a distorted octahedral geometry. oup.com The L-proline molecule coordinates to the cadmium ion through the oxygen atoms of the carboxylate group. oup.com

In a similar vein, X-ray analysis of cadmium complexes with other amino acids, like those derived from chloranilic acid, also demonstrates the formation of polymeric structures. soachim.info In these cases, the cadmium ions are linked by the bridging ligands, creating extended networks. soachim.info The coordination environment around the cadmium(II) ion in such complexes is often a distorted octahedron. soachim.info The analysis of a cadmium complex with hexanoyl bis(D-proline) also highlights the interaction between cadmium ions and the proline head groups. nih.gov

Based on these related structures, it is highly probable that 5-oxo-L-proline, cadmium salt also forms a polymeric structure. The 5-oxo-L-proline ligand would likely act as a bridging ligand, coordinating to cadmium ions through the carboxylate oxygen atoms. The presence of the lactam ring in 5-oxo-L-proline introduces the possibility of additional coordination through the carbonyl oxygen, potentially leading to more complex and varied structural motifs compared to simple L-proline complexes.

Table 1: Crystallographic Data for a Related Cadmium-Proline Complex

| Parameter | Dichloro(L-proline)cadmium(II) Hydrate oup.com |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.021(3) |

| b (Å) | 13.562(4) |

| c (Å) | 7.298(3) |

| Z | 4 |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the 5-oxo-L-proline ligand to the cadmium ion. By comparing the spectrum of the complex to that of the free ligand, shifts in vibrational frequencies can reveal which functional groups are involved in bonding.

In studies of cadmium complexes with various amino acids, significant shifts in the stretching frequencies of the carboxylate group (COO⁻) are observed upon coordination to the metal center. mdpi.comjocpr.com The antisymmetric and symmetric stretching vibrations of the COO⁻ group, typically found around 1619 cm⁻¹ and 1402 cm⁻¹ respectively in free L-proline, are sensitive to the coordination environment. oup.com The separation between these two bands can indicate the coordination mode (e.g., monodentate, bidentate, bridging). oup.com For instance, in dichloro(L-proline)cadmium(II) hydrate, the separation of these bands is similar to that of the free ligand, which is consistent with a bridging carboxylate group. oup.com

Furthermore, the interaction between cadmium and the nitrogen atom of the amino group can be inferred from shifts in the N-H stretching and bending vibrations. jocpr.com In cadmium-leucine complexes, bands corresponding to the NH₂ group stretching appear between 3254 cm⁻¹ and 3351 cm⁻¹. jocpr.com The appearance of new, weak absorption bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to the Cd-O and Cd-N stretching vibrations, providing direct evidence of coordination. jocpr.com For example, a band near 553 cm⁻¹ has been attributed to the Cd-O vibration in a cadmium-leucine complex. jocpr.com

For this compound, one would expect to see shifts in the carboxylate stretching frequencies upon complexation. Additionally, the carbonyl group (C=O) of the lactam ring, which has a characteristic stretching frequency, might also show a shift if it participates in coordination to the cadmium ion.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for Amino Acid-Cadmium Complexes

| Vibration | Free L-proline oup.com | Dichloro(L-proline)cadmium(II) Hydrate oup.com | Cadmium-Leucine Complex jocpr.com |

|---|---|---|---|

| COO⁻ (antisymmetric) | 1619 | ~1620 | - |

| COO⁻ (symmetric) | 1402 | ~1440 | - |

| NH₂ (stretching) | - | - | 3351, 3254 |

| Cd-O | - | - | 553 |

| Cd-N | - | - | ~400-500 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and environment of the organic part of the complex, the 5-oxo-L-proline ligand. While direct NMR data for the cadmium salt is not available, studies on 5-oxo-L-proline and its derivatives offer a basis for what to expect.

¹H and ¹³C NMR spectra would reveal the chemical shifts of the protons and carbons in the pyrrolidine (B122466) ring and the carboxylate group. The coordination of the carboxylate group to the diamagnetic Cd²⁺ ion would likely cause shifts in the signals of the neighboring protons and carbons compared to the free ligand.

Studies on 5-oxo-L-proline itself have utilized ¹³C NMR to investigate its chemical properties. nih.gov For instance, the chemical shifts induced by isotopic substitution (¹⁸O for ¹⁶O) in the carbonyl and carboxyl groups have been measured to be around 0.03 ppm. nih.gov This sensitivity highlights the potential of NMR to probe subtle changes in the electronic environment of the ligand upon complexation. Deuterium-labeled 5-oxo-L-proline-d5 is also used in metabolic studies, and its NMR analysis is a key part of its characterization. smolecule.compharmaffiliates.com

In a hypothetical NMR experiment on this compound, one would pay close attention to the chemical shifts of the α-carbon and α-proton, as they are closest to the coordinating carboxylate group. Any significant change in their chemical shifts compared to the free ligand would provide evidence of the coordination and could give clues about the conformation of the ligand in the complex.

Vibrational Spectroscopy for Ligand-Metal Interactions (e.g., FTIR)

Electronic Structure and Spectroscopic Properties

The electronic properties of the complex, including electron transitions and molecular mass, are investigated using techniques like UV-Vis spectroscopy and mass spectrometry.

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the complex. While cadmium(II) itself is a d¹⁰ ion and does not exhibit d-d electronic transitions, charge transfer bands can be observed. These transitions involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT).

In studies of cadmium-amino acid complexes, absorption bands in the UV region are typically observed. For a cadmium complex with an L-proline dithiocarbamate (B8719985) ligand, a ligand-to-metal charge transfer (LMCT) transition was observed at a wavelength (λ) of 214 nm. Other bands at 262 nm and 295 nm were attributed to intra-ligand π→π* transitions. Similarly, in mixed-ligand complexes of cadmium with sulfamethoxazole (B1682508) and L-proline, UV-Vis spectra have been used for characterization. researchgate.net

For this compound, one would expect to observe absorption bands in the UV region corresponding to π→π* and n→π* transitions within the 5-oxo-L-proline ligand. The presence of the cadmium ion could potentially shift these bands and may also give rise to LMCT bands, likely at lower wavelengths. Studies on cadmium sulfide (B99878) quantum dots functionalized with L-proline also utilize UV-Vis spectroscopy to characterize the optical properties, noting that the functionalization can influence the absorption spectra. rsc.org

Table 3: UV-Vis Absorption Data for Related Cadmium Complexes

| Complex | λmax (nm) | Assignment |

|---|---|---|

| Cadmium-L-proline dithiocarbamate | 214 | LMCT |

| 262 | Intra-ligand π→π* | |

| 295 | Intra-ligand π→π* |

Mass spectrometry is a crucial technique for determining the molecular weight of the this compound and for studying its fragmentation patterns, which can provide structural information.

The molecular weight of 5-oxo-L-proline is 129.1140 g/mol . nist.govepa.gov Mass spectrometry of the free ligand shows characteristic fragments that can be used for its identification. nist.gov For the cadmium salt, the mass spectrum would be expected to show a peak corresponding to the molecular ion of the complex, or fragments containing both cadmium and the 5-oxo-L-proline ligand. The isotopic pattern of cadmium, which has several naturally occurring isotopes, would be a distinctive feature in the mass spectrum, aiding in the identification of cadmium-containing fragments.

Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is well-suited for analyzing metal complexes. It has been used to study cadmium-dithiocarbamate complexes derived from L-proline. Additionally, mass spectrometry is used to track isotopically labeled versions of 5-oxo-L-proline, such as 5-oxo-L-proline-d5, in various biological and chemical studies. smolecule.com A sensitive method using hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry (HILIC-MS/MS) has been developed for the determination of pyroglutamic acid (5-oxo-L-proline). ebi.ac.uk This highlights the utility of mass spectrometry in the analysis of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thermal Analysis for Complex Stability and Decomposition (e.g., TG-MS)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition pathways, and composition of metal-organic complexes like this compound. google.comxjtu.edu.cncelignis.com When coupled with Mass Spectrometry (MS), the specific gaseous species evolved during decomposition can be identified, providing a comprehensive understanding of the degradation mechanism. google.com

While specific, detailed TGA-MS research findings for this compound are not extensively available in published literature, a projected decomposition pathway can be constructed based on the known thermal behavior of L-pyroglutamic acid and other cadmium-containing organic complexes. nih.govbiorxiv.orgresearchgate.net L-pyroglutamic acid itself is known to melt around 162 °C and begins to undergo thermal degradation at temperatures around 180 °C. researchgate.netacs.org The thermal decomposition of many cadmium carboxylate and amino acid complexes typically proceeds in distinct stages, often involving an initial dehydration step followed by the decomposition of the organic ligand, ultimately yielding cadmium oxide (CdO) as the final solid residue at high temperatures.

The anticipated thermal decomposition of a hydrated this compound complex, with a general formula of Cd(C₅H₆NO₃)₂·nH₂O, would likely follow these stages:

Dehydration: The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the release of lattice or coordinated water molecules.

Ligand Decomposition: At higher temperatures, the pyroglutamate (B8496135) ligands decompose. This is a complex process involving the cleavage of the lactam ring and decarboxylation. The gaseous products are expected to include water (H₂O), carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and other small nitrogen and carbon-containing fragments.

Final Residue Formation: The process concludes with the formation of a stable, inorganic residue, which for cadmium complexes in an air or inert atmosphere, is typically cadmium oxide (CdO).

The following table outlines a hypothetical, multi-step decomposition process based on these principles.

Projected Thermal Decomposition Data for this compound

| Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss (%) (Theoretical) | Evolved Species (Hypothetical) | Solid Residue |

| 1. Dehydration | 80 - 150 | Varies with nH₂O | H₂O | Anhydrous Complex |

| 2. Ligand Decomposition | 200 - 500 | ~60% | CO₂, NH₃, H₂O, other CxHyNzOq fragments | Intermediate Carbonaceous Material |

| 3. Final Conversion | > 500 | ~7% | CO, CO₂ | Cadmium Oxide (CdO) |

Note: The data presented in this table is a projection based on the analysis of related compounds and general principles of thermal decomposition for metal-amino acid complexes. Specific values would require direct experimental analysis of the title compound.

Iv. Chemical Reactivity and Interaction Mechanisms

Ligand Substitution and Exchange Reactions

The reactivity of the 5-Oxo-L-proline cadmium complex in solution is significantly influenced by the kinetic lability of the cadmium(II) center. As a d¹⁰ metal ion, Cd(II) does not have any crystal field stabilization energy, which contributes to very fast ligand exchange rates. frontiersin.org The coordination sphere around the cadmium ion is flexible, and the exchange of ligands, such as water molecules or the 5-oxo-L-prolinate itself, is typically a rapid process.

Ligand substitution reactions involving cadmium(II) complexes are crucial for their interaction with biological molecules and their potential environmental transformations. These reactions generally proceed via an interchange mechanism, which can have either dissociative (Id) or associative (Ia) character. frontiersin.org In a dissociative pathway, the rate-determining step is the breaking of a metal-ligand bond to form an intermediate with a lower coordination number. Given the typical coordinative saturation and lability of Cd(II) complexes, a dissociative interchange is a highly probable mechanism.

The stability of cadmium(II) complexes with amino acids is generally lower than that of the corresponding zinc(II) complexes, with the notable exception of complexes involving soft-donor ligands like thiolates. nih.gov The 5-oxo-L-prolinate ligand, coordinating through harder oxygen donor atoms, would be expected to form a moderately stable but kinetically labile complex with Cd(II). alfa-chemistry.com The rate of substitution can be influenced by several factors, including the nature of the incoming ligand and the steric environment around the metal center.

| Parameter | Description | Relevance to 5-Oxo-L-proline, cadmium salt |

|---|---|---|

| Metal Ion | Cadmium(II), d¹⁰ configuration | No crystal field stabilization energy results in high lability and rapid ligand exchange. frontiersin.org |

| Typical Mechanism | Interchange (I), often with dissociative character (Id) | The bond between cadmium and a ligand (e.g., water or 5-oxo-L-prolinate) weakens and breaks, followed by the rapid binding of an incoming ligand. |

| Kinetics | Generally first-order or showing complex dependence on ligand concentrations. | The reaction rate is often dependent on the concentration of the cadmium complex itself. rsc.org |

| Stability | Forms complexes of moderate stability with oxygen and nitrogen donor ligands. nih.govresearchgate.net | The Cd-O bonds are sufficiently strong for the complex to be isolated, but weak enough to allow for rapid exchange in solution. |

Redox Behavior and Electron Transfer Processes

Cadmium is classified as a redox-inactive metal, as the Cd(II) ion is difficult to oxidize or reduce under typical biological or environmental conditions. frontiersin.org Therefore, this compound does not directly participate in electron transfer reactions or generate reactive oxygen species (ROS) through Fenton-like chemistry. However, cadmium is a potent indirect inducer of oxidative stress through several well-documented mechanisms. nih.govmdpi.comscirp.org

Inhibition of the Mitochondrial Electron Transport Chain (ETC): Cadmium can inhibit the function of several mitochondrial complexes, particularly Complexes I, II, and III. nih.govfrontiersin.org This interference disrupts the normal flow of electrons, leading to the accumulation of intermediates such as semi-ubiquinone, which can then transfer an electron to molecular oxygen (O₂) to form the superoxide (B77818) radical (O₂•⁻). mdpi.comresearchgate.net

Depletion of Antioxidant Defenses: Cadmium exhibits a high affinity for sulfhydryl (-SH) groups. frontiersin.org This leads to the depletion of glutathione (B108866) (GSH), a critical cellular antioxidant, by forming Cd-GSH complexes. scirp.org The depletion of the GSH pool compromises the cell's ability to neutralize ROS and maintain redox homeostasis.

Displacement of Redox-Active Metals: Cadmium can displace essential redox-active metals like iron (Fe) and copper (Cu) from their binding sites in various proteins. scirp.org The release of these "free" metals can then catalyze the production of highly damaging hydroxyl radicals (•OH) via Fenton and Haber-Weiss reactions.

The 5-oxo-L-proline ligand itself is metabolically linked to the very antioxidant system that cadmium disrupts. 5-Oxo-L-proline (or pyroglutamate) is an intermediate in the γ-glutamyl cycle, and its conversion to L-glutamate is a step in the salvage pathway for glutathione synthesis. unl.edunih.gov Furthermore, proline metabolism is intrinsically tied to cellular redox balance through the consumption and regeneration of NAD(P)H and FAD. frontiersin.orgd-nb.info

| Mechanism | Description | Key ROS Generated |

|---|---|---|

| Direct Redox Activity | Cd(II) is redox-inactive and does not directly transfer electrons. frontiersin.org | None |

| ETC Inhibition | Inhibits mitochondrial Complexes I, II, and III, causing electron leakage to O₂. nih.govmdpi.comresearchgate.net | Superoxide (O₂•⁻) |

| Antioxidant Depletion | Binds to sulfhydryl groups, depleting glutathione (GSH) reserves. frontiersin.orgscirp.org | General increase in cellular ROS due to weakened defenses. |

| Metal Displacement | Displaces Fe(II)/Cu(I) from proteins, which then catalyze Fenton reactions. scirp.org | Hydroxyl Radical (•OH) |

Chelation Mechanisms of 5-Oxo-L-proline with Cadmium Ions

The formation of a stable complex between 5-oxo-L-proline and cadmium(II) relies on the principles of coordination chemistry. According to Hard and Soft Acids and Bases (HSAB) theory, the Cd(II) ion is a soft acid, showing a preference for soft donor atoms like sulfur. alfa-chemistry.comresearchgate.net However, it also forms stable complexes with harder oxygen and nitrogen donor ligands. nih.gov

The 5-oxo-L-prolinate anion possesses two primary potential coordination sites: the carboxylate group (-COO⁻) and the carbonyl oxygen of the lactam ring (-C=O). The nitrogen atom within the lactam is part of an amide linkage and is generally a poor Lewis base, making its direct coordination to cadmium unlikely. nih.gov

Based on the coordination chemistry of cadmium with similar amino acid and carboxylate-containing ligands, several chelation modes are possible:

Bidentate Chelation: The most probable mode for a monomeric complex involves the ligand binding to a single Cd(II) ion through one of the carboxylate oxygens and the carbonyl oxygen of the lactam ring, forming a stable five-membered chelate ring.

Monodentate Coordination: The ligand may bind through only one of the carboxylate oxygen atoms, leaving the lactam carbonyl uncoordinated.

Bridging Coordination: In the solid state or in concentrated solutions, the 5-oxo-L-prolinate ligand can act as a bridge between two different cadmium ions. This can occur through the carboxylate group (syn-anti or syn-syn bridging) or by having the carboxylate bind to one metal center and the lactam carbonyl bind to another, leading to the formation of coordination polymers.

Due to its relatively large ionic radius, Cd(II) commonly exhibits coordination numbers of 4, 5, and 6, adopting tetrahedral, trigonal bipyramidal, or octahedral geometries. alfa-chemistry.comresearchgate.net In an aqueous environment, water molecules are expected to coordinate to the cadmium ion to complete its coordination sphere, often resulting in a distorted octahedral geometry. researchgate.net

| Parameter | Description |

|---|---|

| Metal Center | Cadmium(II): Soft Lewis acid. alfa-chemistry.com |

| Ligand Donor Atoms | Carboxylate oxygens and lactam carbonyl oxygen. |

| Likely Coordination Modes | Bidentate (O,O-chelation), Monodentate (O-carboxylate), Bridging (polymeric structures). |

| Common Geometries | Distorted Octahedral (most common), Tetrahedral, Trigonal Bipyramidal. researchgate.net |

| Ancillary Ligands | Water molecules typically complete the coordination sphere in aqueous media. researchgate.net |

Reactivity in Model Chemical Systems (e.g., non-biological catalytic potential or transformations)

While specific catalytic applications for this compound have not been extensively reported, the inherent properties of the complex suggest potential utility in model chemical systems. The catalytic activity of cadmium complexes is generally attributed to the Lewis acidity of the Cd(II) center, which can activate substrates by withdrawing electron density. nih.gov

Cadmium coordination polymers and complexes, particularly those involving carboxylate and nitrogen-donor ligands, have demonstrated effectiveness as heterogeneous or homogeneous catalysts for a variety of organic transformations. alfa-chemistry.comrsc.org These reactions include:

Carbon-Carbon Bond Formation: Henry (nitroaldol) reactions and Knoevenagel condensations. nih.gov

Ester Transformations: Transesterification reactions. rsc.org

Multicomponent Reactions: Strecker reactions for the synthesis of α-aminonitriles. nih.gov

The presence of the chiral L-proline derivative as a ligand is particularly noteworthy. L-proline itself is a highly successful organocatalyst for numerous asymmetric reactions. A metal complex incorporating a chiral ligand, such as this compound, could potentially function as a chiral Lewis acid catalyst, promoting enantioselective transformations. The fixed conformation of the pyrrolidone ring could influence the stereochemical outcome of a catalyzed reaction. While organocadmium reagents (with direct Cd-C bonds) are known for their specific reactivity in ketone synthesis, the reactivity of coordination complexes like this one is distinct and relies on Lewis acid catalysis. wikipedia.org

| Reaction Type | Role of Cadmium Complex | Reference Example (Similar Cd Complexes) |

|---|---|---|

| Henry Reaction | Lewis acid activation of the carbonyl component. | Cd(II) carboxylate coordination polymers. nih.gov |

| Transesterification | Activation of the ester carbonyl for nucleophilic attack. | Cd(II) complexes with dipyridylamine ligands. rsc.org |

| Strecker Reaction | Heterogeneous catalysis for α-aminonitrile synthesis. | Cd(II) carboxylate coordination polymer. nih.gov |

| Asymmetric Catalysis | Potential as a chiral Lewis acid catalyst. | (Hypothetical based on chiral ligand) |

V. Analytical Chemistry and Detection Methodologies

Separation Techniques for Cadmium Salts (e.g., Chromatography)

Chromatographic methods are fundamental in the separation and speciation of cadmium from complex sample matrices. These techniques are essential for isolating different forms of cadmium, which is critical because the toxicity and bioavailability of cadmium depend on its chemical form. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying different cadmium species. numberanalytics.com By utilizing different types of columns and mobile phases, HPLC can differentiate between free cadmium ions and various cadmium complexes. For instance, exclusion and reverse-phase HPLC have been used to demonstrate that cadmium in soil solutions primarily exists as low-molecular-weight, highly polar species. researchgate.net

Ion-Exchange Chromatography is another widely used technique for the speciation of cadmium. This method separates cadmium species based on their charge. It has been successfully applied to divide cadmium in soil solutions into cationic, anionic, and neutral species, revealing that cadmium is predominantly present as inorganic cationic forms, including the free Cd2+ ion. researchgate.net Anion exchange chromatography, often using resins like AG MP-1M, is a common first stage in separating cadmium from diverse samples such as meteorites, terrestrial materials, and seawater before isotopic analysis. imperial.ac.uk For seawater with low cadmium concentrations, a batch-extraction method with Nobias Chelate PA-1 resin is employed. imperial.ac.uk

Paper Chromatography offers a simpler, cost-effective method for the separation of metal cations, including cadmium. libretexts.orgbyjus.com This technique involves spotting a sample onto a filter paper and developing it with a suitable solvent system. The different migration rates of the ions result in their separation. libretexts.orgbyjus.com For colorless ions like Cd2+, a developing agent such as ammonium (B1175870) sulfide (B99878) is used to visualize the separated spots. byjus.com

Immunochromatography represents a more novel approach, utilizing the high specificity of antibodies. A method has been developed using a monoclonal antibody that recognizes the chelated form of cadmium (Cd-EDTA). nih.gov This technique allows for both the purification and quantification of cadmium from various samples, including rice, soil, and fertilizer, with good recovery rates when compared to instrumental analysis like ICP-MS. nih.gov

The following table summarizes various chromatographic techniques used for cadmium separation and speciation.

Table 1: Chromatographic Techniques for Cadmium Separation

| Technique | Principle | Application | Key Findings |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and size. researchgate.net | Speciation of cadmium in soil solutions. researchgate.net | Cadmium exists as low-molecular-weight, polar species. researchgate.net |

| Ion-Exchange Chromatography | Separation based on ionic charge. researchgate.net | Speciation of cadmium in soil solutions and purification for isotopic analysis. researchgate.netimperial.ac.uk | Cadmium is mainly cationic; effective for purification from diverse matrices. researchgate.netimperial.ac.uk |

| Paper Chromatography | Differential migration on paper with a mobile phase. byjus.com | Separation of inorganic cations. byjus.com | Provides qualitative and semi-quantitative separation of metal ions. libretexts.orgbyjus.com |

| Immunochromatography | Specific antibody-antigen (Cd-chelate) binding. nih.gov | Purification and quantification of cadmium in environmental and biological samples. nih.gov | Offers a rapid and specific alternative to traditional instrumental methods. nih.gov |

Spectrometric Methods for Quantitative and Qualitative Analysis

Spectrometric methods are indispensable for both the qualitative identification and quantitative measurement of cadmium. These techniques are known for their high sensitivity and are often used as reference methods for validating other analytical procedures.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are standard methods for determining the total cadmium concentration in a sample. nih.govmdpi.com ICP-MS, in particular, offers very low detection limits and is frequently used for the analysis of trace and ultratrace levels of cadmium in environmental and biological samples. mdpi.com

UV-Vis Spectrophotometry is a widely accessible technique for the quantitative determination of cadmium. It typically involves the formation of a colored complex between cadmium ions and a specific chromogenic reagent. For example, a method using bis-thiosemicarbazone as a ligand forms a yellow-orange complex with Cd(II) at a pH of 12, with a maximum absorbance at 290 nm. nih.gov Another reagent, 1, 2-dihydroxy anthraquinone-3-sulphonic acid, sodium salt (Alizarin red S), reacts with cadmium in a slightly acidic solution to form a deep greenish-yellow chelate with an absorption maximum at 422 nm. banglajol.info These methods are valued for their simplicity, speed, and affordability. nih.gov

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique that has been applied to the quantitative analysis of cadmium in biological samples like rice roots. researchgate.net This method involves focusing a high-energy laser pulse on the sample surface to create a plasma. The light emitted from the plasma is then analyzed to determine the elemental composition. researchgate.net LIBS has shown good correlation with traditional methods and significantly reduces analysis time. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the speciation of cadmium in environmental samples. numberanalytics.com By measuring the absorption of X-rays, XAS provides information about the local atomic structure around the cadmium atom, including its oxidation state and coordination environment, which helps in identifying specific cadmium species. numberanalytics.com

Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) and capillary liquid chromatography/electrospray ionization tandem mass spectrometry (capillary LC/ESI-MS/MS) have been used to analyze phytochelatin-cadmium complexes in plant tissues. nih.gov These advanced mass spectrometry techniques allow for the simultaneous detection and unambiguous identification of different phytochelatins and their complexes with cadmium directly from plant extracts. nih.gov

The table below provides an overview of spectrometric methods for cadmium analysis.

Table 2: Spectrometric Methods for Cadmium Analysis

| Method | Principle | Application | Limit of Detection (LOD) |

|---|---|---|---|

| UV-Vis Spectrophotometry (with bis-thiosemicarbazone) | Formation of a colored complex with Cd(II). nih.gov | Quantitative determination of Cd(II). nih.gov | 0.245 µg/mL. nih.gov |

| UV-Vis Spectrophotometry (with Alizarin Red S) | Formation of a colored chelate with cadmium. banglajol.info | Trace determination of cadmium. banglajol.info | Sandell's sensitivity: 20 ng/cm². banglajol.info |

| Laser-Induced Breakdown Spectroscopy (LIBS) | Analysis of atomic emissions from laser-induced plasma. researchgate.net | Quantitative analysis of cadmium in rice roots. researchgate.net | RMSEP = 26.0 mg/kg (multivariate model). researchgate.net |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization in plasma and mass-to-charge ratio separation. mdpi.com | Trace element analysis. mdpi.com | Not specified, but generally very low (sub-ppb). |

| X-ray Absorption Spectroscopy (XAS) | Measurement of X-ray absorption to probe atomic structure. numberanalytics.com | Cadmium speciation in environmental samples. numberanalytics.com | Not applicable (speciation technique). |

| Nano-ESI-MS/MS & Capillary LC/ESI-MS/MS | Soft ionization and mass analysis of large biomolecules. nih.gov | Analysis of phytochelatin-cadmium complexes in plants. nih.gov | Not specified, but highly sensitive for complex identification. nih.gov |

Electrochemical Techniques for Cadmium Complex Speciation

Electrochemical techniques offer an excellent platform for the real-time, in-situ analysis of heavy metals like cadmium. rsc.org They are often characterized by their high sensitivity, portability, and low cost compared to spectroscopic methods. rsc.orgresearchgate.net

Anodic Stripping Voltammetry (ASV) and Stripping Chronopotentiometry (SCP) are highly sensitive stripping techniques for trace metal analysis. researchgate.net In ASV, cadmium is preconcentrated onto a working electrode (e.g., a mercury film or bismuth-modified electrode) at a negative potential and then stripped off by scanning the potential in the positive direction. The resulting current peak is proportional to the cadmium concentration. researchgate.netmdpi.com Square-wave anodic stripping voltammetry (SWASV) is a particularly effective variant, with one study reporting a detection limit of 0.2 μg/L for cadmium with a 60-second deposition time. researchgate.net

Cyclic Voltammetry (CV) is used to study the redox behavior of cadmium complexes. It has been employed to detect and characterize cadmium and lead complexes with low molecular weight organic acids, such as oxalic and citric acid. researchgate.net

Potentiometry with Ion-Selective Electrodes (ISEs) can also be used for cadmium detection, although it is less common than voltammetric methods for trace analysis.

A significant advantage of electrochemical methods is their ability to distinguish between different species of a metal. numberanalytics.com The "electrochemically accessible" fraction of cadmium, which is often considered the potentially bioavailable fraction, can be quantified. researchgate.net The development of nanopipet-based electrochemical sensors represents a frontier in this field, allowing for the detection of free Cd(II) ions even in complex matrices containing strong chelating agents like EDTA. rsc.orgrsc.org These nanosensors operate based on ion transfer between two immiscible electrolyte solutions (ITIES) and can provide insights into cadmium speciation in environmental and biological samples. rsc.orgrsc.org

The combination of voltammetry with multivariate analysis techniques, such as Multivariate Curve Resolution by Alternating Least Squares (MCR-ALS), has proven useful for interpreting complex voltammetric data from the competitive complexation of cadmium and zinc with metallothioneins. nih.gov

Table 3: Electrochemical Techniques for Cadmium Analysis and Speciation

| Technique | Principle | Application | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Square-Wave Anodic Stripping Voltammetry (SWASV) | Preconcentration followed by rapid potential scan stripping. researchgate.net | Trace analysis of cadmium in water. researchgate.net | 0.2 μg/L. researchgate.net |

| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Preconcentration followed by pulsed potential scan stripping. mdpi.com | Detection of Cd(II) with various electrodes. mdpi.com | pM range with HMDE. mdpi.com |

| Cyclic Voltammetry (CV) | Measures current response to a triangular potential waveform. researchgate.net | Study of Cd complexes with organic acids. researchgate.net | Not a trace analysis technique. |

| Nano-ITIES based Electrochemical Sensor | Facilitated ion transfer across a nano-liquid/liquid interface. rsc.orgrsc.org | Speciation and detection of free Cd(II) in complex matrices. rsc.orgrsc.org | Not explicitly stated, but effective for speciation. rsc.org |

Development of Chemo-sensors for Cadmium in Abiotic Environmental Matrices

The need for rapid, on-site, and low-cost monitoring of cadmium in environmental matrices like water and soil has driven the development of various chemosensors. modernwater.commdpi.com These sensors typically generate a measurable signal, such as a color change or fluorescence, upon binding with cadmium ions.

Optical Chemosensors are a prominent class of chemosensors that produce a visual signal. rsc.org These can be based on colorimetric or fluorometric principles.

Colorimetric Sensors: These sensors change color in the presence of the target analyte. One approach involves immobilizing a chromophore, such as 1-(pyridin-2-yl diazenyl) naphthalen-2-ol, onto a solid support like filter paper coated with mesoporous silica (B1680970) nanospheres (MSNs). nih.gov The resulting paper-based chemosensors can detect Cd2+ with a detection limit of 0.22 μM using digital image-based colorimetric analysis. nih.gov Another colorimetric sensor for the simultaneous detection of mercury and cadmium ions is based on 5-(4-((4-nitrophenyl) diazenyl) phenyl)-1,3,4-oxadiazole-2-thiol (DOT). While DOT itself is selective for mercury, the DOT-Hg complex changes color from gold-yellow to orange upon the addition of cadmium, allowing for its detection with a limit of 0.05 μM. nih.gov

Fluorescent Sensors: These sensors exhibit a change in fluorescence intensity or wavelength upon binding to cadmium. A sensor based on rhodamine B and diethylenetriamine (B155796) (DETA) has been developed for detecting cadmium in plants. acs.org This sensor shows a linear detection range between 10 and 1000 μg/L and is highly selective for cadmium over other metal ions. acs.org

Electrochemical Chemosensors are another important category. These devices translate the chemical interaction with cadmium into an electrical signal.

Chemiresistors: A chemiresistor sensor for Cd(II) has been developed using an ion-imprinted polymer (IIP) functionalized reduced graphene oxide (rGO). chemrxiv.org This sensor demonstrated a linear working range of 2–200 ppb and a detection limit of 0.83 ppb, which is below the WHO guideline for drinking water. chemrxiv.org

Voltammetric Sensors: Composite nanomaterials, such as those combining zeolite imidazole (B134444) frameworks with reduced graphene oxide (ZIF-67/rGO), have been used to create electrochemical sensors for the simultaneous detection of lead and cadmium ions using SWASV. eeer.org Such a sensor showed a detection limit of 2.93 ppb for Cd2+. eeer.org

Biosensors utilize biological components for detection. A visual biosensor has been developed using a metabolically engineered bacterium that produces a blue-purple pigment, violacein (B1683560), in response to toxic Cd(II). researchgate.net This biosensor can detect Cd(II) concentrations as low as 0.049 μM. researchgate.net

The development of these sensors, particularly those integrated into portable and disposable platforms like paper-based microfluidics, holds great promise for the real-time, on-site monitoring of cadmium contamination in the environment. chemrxiv.org

Table 4: Examples of Chemosensors for Cadmium Detection

| Sensor Type | Sensing Principle | Matrix | Limit of Detection (LOD) |

|---|---|---|---|

| Paper-Based Colorimetric Sensor | Chromophore on mesoporous silica nanospheres. nih.gov | Water. nih.gov | 0.22 μM. nih.gov |

| Colorimetric Sensor (DOT-Hg complex) | Color change of a metal complex upon Cd addition. nih.gov | Aqueous media. nih.gov | 0.05 μM. nih.gov |

| Fluorescent Sensor (Rhodamine B-based) | Spirolactam ring-opening causing fluorescence. acs.org | Aqueous solution / Plant roots. acs.org | 10 μg/L. acs.org |

| Chemiresistor (IIP/rGO) | Change in resistance of a functionalized graphene channel. chemrxiv.org | Water. chemrxiv.org | 0.83 ppb (≈ 0.0074 μM). chemrxiv.org |

| Electrochemical Sensor (ZIF-67/rGO) | SWASV on a modified electrode. eeer.org | Aqueous solution. eeer.org | 2.93 ppb (≈ 0.026 μM). eeer.org |

| Bacterial Biosensor | Cd-induced production of violacein pigment. researchgate.net | Water. researchgate.net | 0.049 μM. researchgate.net |

Vi. Environmental Chemical Fate and Transport in Abiotic Systems

Transformation and Degradation Pathways in Abiotic Systems

The transformation of "5-Oxo-L-proline, cadmium salt" in abiotic systems is primarily governed by the speciation of cadmium and the potential degradation of the 5-oxo-L-proline molecule. Cadmium itself does not degrade but transforms into various chemical forms. pa.gov

The speciation of cadmium in soil and water is highly dependent on factors such as pH, redox potential (Eh), and the presence of other ions and organic matter. nih.govmdpi.com In aqueous solutions, cadmium generally exists as the divalent cation, Cd²⁺. nih.gov

Key Transformation Pathways for Cadmium:

pH Influence: Soil pH is a critical factor controlling cadmium's mobility and bioavailability. frontiersin.orgrsc.org Under acidic conditions (low pH), cadmium is more mobile and exists predominantly as the free Cd²⁺ ion. frontiersin.orgnih.gov As pH increases, cadmium's mobility decreases due to precipitation as cadmium hydroxide (B78521) (Cd(OH)₂) or cadmium carbonate (CdCO₃) and increased adsorption to soil particles. rsc.orgmdpi.com

Redox Conditions: The redox state of the soil or sediment also plays a crucial role. In oxic (oxidizing) environments, Cd²⁺ is the dominant form. nih.gov Under anoxic (reducing) conditions, often found in flooded soils, cadmium can precipitate as insoluble cadmium sulfide (B99878) (CdS) if sulfur is present, significantly reducing its mobility. researchgate.netacs.org

Complexation: Cadmium ions can form complexes with various inorganic and organic ligands present in the environment. These complexes can either increase or decrease its mobility. researchgate.net

The 5-oxo-L-proline component, also known as pyroglutamic acid, is an amino acid derivative. While generally stable, it can be subject to microbial degradation in the environment. Its role in the abiotic transformation of the salt is primarily through its ability to form complexes with the cadmium ion.

Interaction with Inorganic and Organic Environmental Constituents (e.g., mineral surfaces, humic substances)

The cadmium component of "this compound" readily interacts with various environmental components, which significantly affects its transport and fate.

Interaction with Inorganic Constituents:

Clay Minerals and Hydrous Oxides: Cadmium sorption is enhanced by the presence of clay minerals and hydrous oxides of iron and manganese. nih.gov These materials have negatively charged surfaces that attract and bind the positively charged Cd²⁺ ions.

Carbonates: In alkaline soils, cadmium can co-precipitate with or adsorb to carbonate minerals, such as calcite (CaCO₃), which immobilizes it. nih.govacs.org

Interaction with Organic Constituents:

Humic Substances: Humic and fulvic acids, which are major components of soil organic matter, have numerous functional groups (carboxyl, phenolic) that can bind strongly with cadmium, forming stable complexes. researchgate.netacs.org This complexation generally reduces the bioavailability of cadmium.

Amino Acids: 5-Oxo-L-proline, being an amino acid derivative, can act as a chelating agent for cadmium. Studies have shown that amino acids can form soluble complexes with cadmium, which can influence its mobility in soil and water. mdpi.comnih.gov The formation of such complexes can potentially increase the concentration of cadmium in the aqueous phase. mdpi.com Research indicates that proline can act as a heavy metal chelator. nih.gov

The interaction between cadmium and these constituents is a dynamic equilibrium, influenced by the prevailing environmental conditions.

Chemical Sequestration and Immobilization Mechanisms in Abiotic Environmental Systems

Sequestration and immobilization are key processes that reduce the mobility and bioavailability of cadmium in the environment.

Primary Immobilization Mechanisms:

Sorption: This is a major mechanism where cadmium ions are adsorbed onto the surfaces of soil particles, particularly clay minerals, iron and manganese oxides, and organic matter. nih.gov The strength of this binding depends on the soil properties.

Precipitation: Under specific chemical conditions, cadmium can precipitate out of solution to form solid mineral phases. In alkaline and high carbonate environments, the formation of cadmium carbonate (CdCO₃) is a significant immobilization pathway. mdpi.com In reducing environments with available sulfide, the precipitation of highly insoluble cadmium sulfide (CdS) is a dominant sequestration mechanism. researchgate.netacs.org

Complexation with Organic Matter: The formation of strong complexes between cadmium and humic substances in soil leads to its immobilization, as these large organic molecules are not readily mobile. researchgate.net

These sequestration mechanisms are crucial in controlling the environmental risk associated with cadmium contamination. The presence of 5-oxo-L-proline could potentially influence these equilibria by forming soluble complexes with cadmium, thereby competing with the immobilization processes. However, the extent of this influence in a natural, complex abiotic system requires further specific investigation.

Vii. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential for determining the optimized molecular geometry and electronic properties of the cadmium-pyroglutamate complex. nih.gov These calculations are typically performed using hybrid functionals like B3LYP combined with basis sets such as LANL2DZ for the cadmium atom and 6-311+G(d,p) for non-metal atoms. The absence of negative frequencies in the calculation results confirms that a true local energy minimum for the complex's geometry has been achieved.

Studies on analogous L-proline cadmium complexes show that the cadmium ion typically coordinates with the amino and carboxylate groups of the ligand. nih.govnih.gov In the case of 5-Oxo-L-proline (pyroglutamate), coordination involves the carboxylate oxygen and the amide oxygen or nitrogen, creating a stable chelate ring. The calculated geometric parameters, such as bond lengths and angles, from these theoretical models generally show good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus the crystalline solid state. aun.edu.eg

| Complex | Method/Basis Set | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|---|

| Cd(SCN)(l-C5H8NO2) | DFT | 4.68 | nih.gov |

| Cd(SCN)2(l-C5H9NO2) | DFT | 4.59 | nih.gov |

| l-proline cadmium chloride monohydrate (LPCCM) | DFT/B3LYP/6-31G* | 5.484 | nih.gov |

Molecular Dynamics Simulations of Complex Formation and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior, conformational changes, and stability of the 5-Oxo-L-proline cadmium complex in a biological or aqueous environment. unifi.it These simulations model the interactions between the complex and surrounding solvent molecules (typically water) over time, providing insights that are inaccessible through static calculations. mdpi.com

To assess the stability of the complex, several parameters are analyzed from the MD trajectory. The Root Mean Square Deviation (RMSD) of the complex's atoms is monitored to see if the system reaches a stable equilibrium. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the complex maintains its structural integrity. The Root Mean Square Fluctuation (RMSF) is calculated for individual residues or atoms to identify regions of high flexibility within the complex.

MD simulations are also crucial for understanding the adaptability and conformational changes of the complex within a biological system, such as its interaction with a protein. nih.gov By mimicking the cellular environment, these simulations can predict how the cadmium complex might bind to a target protein and the stability of this protein-ligand interaction. The development of accurate classical force fields for cadmium-containing systems is critical for obtaining reliable results from MD simulations. unifi.it

| Parameter | Description | Indication | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Overall structural stability and conformational changes of the complex. | |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Identifies flexible or rigid regions within the complex. | |

| Radius of Gyration (Rg) | Indicates the compactness of the complex's structure. | Changes in the overall shape and folding of the complex. | plos.org |

| Protein-Ligand Contacts | Monitors interactions like hydrogen bonds and hydrophobic contacts between the complex and a target protein. | Stability and nature of the binding between the complex and a biological macromolecule. |

Prediction of Spectroscopic Signatures and Reaction Pathways

Theoretical calculations are highly effective in predicting the spectroscopic signatures of the 5-Oxo-L-proline cadmium complex, which can then be compared with experimental spectra for validation. nih.govresearchgate.net Density Functional Theory (DFT) is used to calculate vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational wavenumbers for similar cadmium-proline complexes have shown good agreement with experimental FT-IR and FT-Raman data. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic properties such as excitation energies and oscillator strengths, which correlate with UV-Visible absorption spectra. nih.govresearchgate.net

For example, in a study of a monohydrated L-proline cadmium chloride complex, the calculated transition energy was found to be in semi-quantitative agreement with the experimental value derived from optical studies. nih.gov The assignment of specific vibrational modes, such as the Cd-O stretching vibration, is aided by these theoretical calculations. researchgate.net Furthermore, computational methods can predict how the solvent environment affects the spectroscopic properties, for instance, by using models like the Polarizable Continuum Model (PCM). mdpi.com The consideration of explicit solvent molecules in calculations can be crucial for accurately reproducing experimental spectra, particularly for techniques like Vibrational Circular Dichroism (VCD). rsc.org

Computational studies can also shed light on potential reaction pathways, such as the fragmentation patterns observed in mass spectrometry. nsf.gov By combining techniques like Infrared Multiphoton Dissociation (IRMPD) spectroscopy with theoretical modeling, researchers can gain detailed insights into the dissociation dynamics and structural properties of metal-ligand complexes. nsf.gov

Ligand-Cadmium Binding Energy Calculations

The strength and stability of the interaction between the 5-Oxo-L-proline ligand and the cadmium(II) ion are quantified by the binding energy. This value can be calculated using several computational methods. DFT calculations can provide the electronic interaction energy between the metal ion and the ligand. researchgate.net

More sophisticated approaches, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are often used in conjunction with MD simulations to calculate the binding free energy of the complex in solution. plos.org This method provides a more comprehensive evaluation of the binding affinity by considering enthalpic and entropic contributions. plos.orgnih.gov

Viii. Emerging Research Frontiers and Future Prospects

Design of Advanced Coordination Polymers and Metal-Organic Frameworks Incorporating 5-Oxo-L-proline Derivatives

The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials chemistry, driven by their tunable structures and diverse applications. osti.gov The incorporation of chiral, functional ligands like 5-oxo-L-proline and its derivatives into cadmium-based frameworks is a promising avenue of research. mdpi.com Cadmium(II) is a versatile metal ion for constructing CPs and MOFs due to its flexible coordination geometry, which can range from four to eight, allowing for the formation of diverse and complex architectures. mdpi.comrsc.org

The use of amino acid-derived ligands, such as 5-oxo-L-proline, offers several advantages. mdpi.com The inherent chirality of L-pyroglutamic acid can be transferred to the resulting framework, leading to the synthesis of homochiral MOFs. osti.gov These chiral frameworks are of significant interest for applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. scilit.com Furthermore, the functional groups on the 5-oxo-L-proline ligand—the carboxylate group and the lactam ring—provide multiple coordination sites for binding to the cadmium centers, potentially leading to robust and intricate network topologies. solubilityofthings.comnih.gov

Research has demonstrated the successful synthesis of various cadmium CPs and MOFs using related organic linkers, such as other amino acid derivatives and N-heterocyclic ligands. mdpi.comresearchgate.net For instance, cadmium(II) has been used to create 1D, 2D, and 3D polymers with diverse properties, including luminescence and catalytic activity. researchgate.netacs.orguok.ac.ir The structural diversity arises from factors like the choice of ancillary ligands, solvent systems, and reaction conditions. rsc.org It is anticipated that using 5-oxo-L-proline as a primary or secondary building block in conjunction with cadmium(II) will yield novel CPs and MOFs with unique structural motifs and properties. researchgate.net

| Framework Component | Role in CP/MOF Design | Potential Properties |

| Cadmium(II) Ion | Metal node | Flexible coordination geometry (square-pyramidal, octahedral, etc.) allows for diverse network topologies. mdpi.comrsc.org |

| 5-Oxo-L-proline (Ligand) | Organic linker | Inherent chirality can induce asymmetry in the final structure. osti.gov Multiple coordination sites (carboxylate, lactam) for strong and versatile binding. solubilityofthings.comnih.gov |

| Ancillary Ligands | Modulators | Can be used to tune the dimensionality and topology of the resulting framework (e.g., from 1D chains to 3D networks). rsc.org |

| Resulting Cd-MOF | Advanced Material | Potential applications in asymmetric catalysis, enantioselective separations, and as nonlinear optical materials. scilit.comuok.ac.ir |

This table summarizes the roles and potential of components in designing advanced cadmium-5-oxo-L-proline frameworks.

Utilization in Material Science for Non-Biological Applications

Beyond biological systems, the unique combination of a heavy metal and a chiral amino acid derivative in 5-oxo-L-proline, cadmium salt, opens up possibilities for new functional materials. The field of material science is continuously seeking compounds with novel physical and chemical properties for various technological applications.

One area of interest is in nonlinear optical (NLO) materials . MOFs built from cadmium and achiral ligands have already been shown to exhibit NLO properties. scilit.com The introduction of a chiral and non-centrosymmetric building block like 5-oxo-L-proline is a key strategy for designing materials with second-order NLO activity, which is crucial for applications like frequency doubling of laser light. psgcas.ac.in The polarizable electrons in both the cadmium ion and the organic ligand can contribute to a large hyperpolarizability, a prerequisite for efficient NLO response.

Another potential application lies in the development of chiral sensors . The enantiomeric purity of 5-oxo-L-proline can be exploited to create materials that can selectively interact with and detect other chiral molecules. Cadmium-based MOFs often exhibit luminescence, a property that can be modulated upon interaction with guest molecules. A framework constructed from this compound could therefore function as a luminescent sensor for enantiomeric recognition.

Furthermore, research into related compounds suggests possibilities in thermo-responsive materials . For example, single crystals of pyroglutamic acid have been shown to exhibit a thermosalient effect, a phenomenon where crystals jump or shatter upon heating due to a rapid structural phase transition. researchgate.net While this has been observed in the pure amino acid, incorporating it into a cadmium coordination polymer could modulate this behavior, leading to new smart materials that respond to thermal stimuli.

Fundamental Investigations into Heavy Metal-Amino Acid Chelation Systems

The interaction between heavy metals and amino acids is a critical area of study in toxicology, environmental chemistry, and biochemistry. scispace.com Cadmium is a non-essential and toxic heavy metal, and its presence in biological systems can lead to significant cellular damage. nih.govmedicalnewstoday.com Amino acids, including proline, can play a role in chelating heavy metals, which involves the formation of a coordinate bond between the metal ion and ligand groups on the amino acid, effectively sequestering the metal and reducing its toxicity. nih.govoup.com

Fundamental investigations into the 5-oxo-L-proline and cadmium system would provide valuable insights into these chelation processes. The 5-oxo-L-proline molecule possesses both a carboxylate group and a lactam group, both of which can act as ligands to bind the Cd(II) ion. solubilityofthings.comnih.gov Studying the formation, stability, and structure of these chelate complexes is essential.

| Chelation Aspect | Description | Relevance to this compound |

| Ligand Groups | Functional groups on the chelating agent that donate electrons to the metal ion. | 5-Oxo-L-proline has a carboxylate group (-COOH) and a lactam (cyclic amide) group, both potential binding sites for cadmium. solubilityofthings.comnih.gov |

| Metal Ion | The central atom in the chelate complex. | Cadmium (Cd²⁺) is a soft Lewis acid and has a high affinity for soft donor atoms like sulfur, but also binds effectively with nitrogen and oxygen donors. scispace.com |

| Complex Formation | The reaction between the metal ion and the ligand to form a stable, often ring-like, structure. | Proline has been shown to form complexes with cadmium, reducing the free metal ion activity. oup.com 5-Oxo-L-proline is expected to exhibit similar or enhanced chelating capabilities. |

| Detoxification | The process of reducing the toxic effects of the heavy metal. | Chelation prevents the metal ion from binding to critical biological molecules like enzymes and proteins, thereby mitigating its toxic impact. frontiersin.org |

This table outlines the key principles of heavy metal-amino acid chelation as they apply to the cadmium and 5-oxo-L-proline system.

Research has shown that proline itself can protect enzymes from cadmium-induced inhibition by forming a metal-proline complex. oup.com Investigating the specific thermodynamics and kinetics of the 5-oxo-L-proline-cadmium interaction would build upon this knowledge. Such studies could involve techniques like potentiometric titrations, spectroscopy, and computational modeling to determine the stability constants and preferred coordination geometries of the resulting complexes. rsc.org This fundamental understanding is crucial for applications ranging from designing more effective chelation therapies to developing new methods for heavy metal remediation. frontiersin.org

Interdisciplinary Contributions to Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The study and application of this compound can contribute to this field in several interdisciplinary ways.

5-Oxo-L-proline is derived from L-glutamic acid, a naturally occurring amino acid, making it a bio-based and renewable resource. ebi.ac.uk The use of such natural product derivatives as ligands and catalysts is a key aspect of green chemistry. L-proline and other amino acids have been successfully employed as enantioselective organocatalysts in a variety of chemical reactions, often under mild and environmentally benign conditions (e.g., in water or without a solvent). researchgate.netnih.govresearchgate.net There is potential to explore cadmium complexes of 5-oxo-L-proline as heterogeneous catalysts that combine the reactivity of the metal center with the chirality of the ligand. uok.ac.ir These catalysts could be easily recoverable and reusable, minimizing waste. acs.org

The synthesis of CPs and MOFs can also be approached from a green chemistry perspective. For example, developing synthetic methods that use water or ethanol (B145695) as solvents, operate at lower temperatures, or utilize microwave-assisted techniques can significantly reduce the environmental impact compared to traditional solvothermal methods that often require high temperatures and toxic organic solvents. acs.orgrsc.org Research into the aqueous-mediated synthesis of frameworks is an active area. researchgate.net

Furthermore, by providing a deeper understanding of heavy metal chelation, research on this compound can indirectly contribute to sustainable environmental practices. This knowledge can aid in the design of more effective and selective materials for the remediation of cadmium-contaminated water and soil, a critical challenge for environmental sustainability. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.